MPI-0479605

Kinase Selectivity Mps1 TTK

MPI-0479605 is a well-characterized, ATP-competitive Mps1 kinase inhibitor with an IC50 of 1.8 nM and >40-fold selectivity over a panel of 120 kinases. Its defined crystal structure (PDB: 5n7v) and robust in vivo efficacy (49-74% TGI in colon cancer xenografts) make it an ideal reference compound for HTS and spindle assembly checkpoint studies. Unlike clinical candidates BOS172722 or CFI-402257, MPI-0479605 provides a cost-effective, reproducible tool for preclinical research. Choose this compound for rigorous, off-target-free Mps1 inhibition assays.

Molecular Formula C22H29N7O
Molecular Weight 407.5 g/mol
Cat. No. B612084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPI-0479605
SynonymsMPI0479605;  MPI 0479605;  MPI-0479605.
Molecular FormulaC22H29N7O
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4
InChIInChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28)
InChIKeyOVJBNYKNHXJGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MPI-0479605 for Procurement: A Potent and Well-Characterized Mps1/TTK Kinase Inhibitor for Mitotic Research


MPI-0479605 is a synthetic organic, ATP-competitive, small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK) [1]. It is a well-characterized chemical probe with a defined crystal structure (PDB: 5n7v) and extensive preclinical characterization [2]. As a selective Mps1 inhibitor, it is a critical tool compound for studying the spindle assembly checkpoint (SAC) and chromosome segregation [3].

Why Generic Mps1 Inhibitor Substitution Fails: The Quantitative Differentiation of MPI-0479605


Substituting MPI-0479605 with another Mps1 inhibitor is not scientifically neutral. While many compounds target the Mps1 kinase, they differ significantly in potency, selectivity, and clinical development status, leading to divergent experimental outcomes. For instance, BOS172722 has a distinct selectivity profile and is in clinical trials, while MPI-0479605 is a preclinical tool with a different potency profile [1]. CFI-402257, another clinical candidate, has a reported Ki of 0.1 nM, a significant difference from MPI-0479605's IC50 of 1.8 nM . These differences necessitate a rigorous, evidence-based selection process based on specific assay requirements, as detailed in the quantitative evidence below.

MPI-0479605 Quantitative Differentiation Guide: Potency, Selectivity, and Efficacy Data vs. Mps1 Inhibitor Comparators


Kinase Selectivity: Broad Profiling Against 120 Kinases Establishes MPI-0479605 as a Selective Tool

MPI-0479605 demonstrates high selectivity for Mps1 over a broad panel of kinases. When tested against 120 other kinases, it showed no significant inhibition, confirming its utility as a selective chemical probe for studying Mps1-specific biology [1]. This is in contrast to the structurally similar compound reversine, which also inhibits Aurora kinases [2]. This selectivity profile is critical for minimizing off-target effects in cellular and in vivo studies.

Kinase Selectivity Mps1 TTK Spindle Assembly Checkpoint

Biochemical Potency: MPI-0479605's IC50 of 1.8 nM Positions it Among the Most Potent Preclinical Mps1 Inhibitors

MPI-0479605 potently inhibits Mps1 kinase activity with an IC50 of 1.8 nM [1]. This places it among the most potent Mps1 inhibitors described. In comparative studies, this potency is superior to other preclinical compounds like Mps1-IN-3 (IC50 = 1624 nM in HCT-116 cells) and NMS-P715 (IC50 = 171 nM in HCT-116 cells), and comparable to or better than early clinical candidates like BOS172722 (IC50 = 11 nM) [2]. This high potency is crucial for achieving robust target engagement at lower concentrations.

Biochemical Potency Mps1 TTK IC50

Cellular Potency and Anti-Proliferative Activity: MPI-0479605 Exhibits Consistent Cytotoxicity Across a Broad Panel of Cancer Cell Lines

MPI-0479605 demonstrates consistent and potent anti-proliferative activity across a diverse panel of human tumor cell lines. In these assays, it caused a significant reduction in cell viability, with a GI50 ranging from 30 to 100 nM across 14 different cancer cell lines [1]. This includes cell lines such as HCT116, A549, Colo205, and MDA-MB-231 . This broad activity profile contrasts with some other Mps1 inhibitors, which may show more variable or cell-line-dependent effects, making MPI-0479605 a reliable tool for investigating Mps1 biology in various cancer models.

Cellular Potency Anti-Proliferative GI50 Cancer Cell Lines

In Vivo Tumor Growth Inhibition: MPI-0479605 Demonstrates Efficacy in Human Xenograft Models of Colon Cancer

MPI-0479605 exhibits significant antitumor activity in vivo. In a subcutaneous HCT-116 colon cancer xenograft model, intraperitoneal (i.p.) administration of MPI-0479605 at 30 mg/kg daily or 150 mg/kg every fourth day resulted in tumor growth inhibition (TGI) of 49% and 74%, respectively [1]. In a Colo-205 xenograft model, the same dosing schedule (150 mg/kg every four days) achieved a 63% TGI . This in vivo efficacy is a key differentiator from some early Mps1 inhibitors, which may lack robust in vivo activity. It provides a valuable benchmark for validating target engagement and antitumor effects in preclinical studies.

In Vivo Efficacy Xenograft Tumor Growth Inhibition Colon Cancer

Preclinical Development Status: MPI-0479605's Position as a Research Tool vs. Clinical-Stage Mps1 Inhibitors

MPI-0479605 is a well-validated preclinical research tool, and its development was discontinued before reaching clinical trials. This contrasts with other Mps1 inhibitors like CFI-402257 (luvixasertib) and BOS172722, which are currently in Phase 1/2 clinical trials for various cancers [1][2]. This distinction is critical for procurement. MPI-0479605 is ideal for basic research, target validation, and preclinical proof-of-concept studies where a clinical-stage compound is not required or may introduce unnecessary complexity (e.g., due to undisclosed formulation or PK profiles). It provides a cost-effective and well-characterized alternative to more expensive clinical candidates for many research applications.

Preclinical Research Tool Clinical Development Mps1 Inhibitor

Optimal Research and Industrial Application Scenarios for MPI-0479605


High-Throughput Screening and Primary Kinase Assays

MPI-0479605's exceptional biochemical potency (IC50 = 1.8 nM) and high selectivity against a panel of 120 kinases make it an ideal control or reference compound for high-throughput screening (HTS) campaigns and primary kinase assays [1]. Its well-defined activity profile ensures reliable and reproducible results, minimizing false positives from off-target effects.

Preclinical In Vivo Proof-of-Concept Studies in Oncology

For researchers requiring a tool compound to validate the antitumor efficacy of Mps1 inhibition in vivo, MPI-0479605 provides a robust and well-documented option. Its established dosing regimen (30 mg/kg daily or 150 mg/kg Q4D, i.p.) and significant tumor growth inhibition (49-74% TGI) in colon cancer xenograft models offer a clear benchmark for preclinical studies [2].

Investigating Spindle Assembly Checkpoint (SAC) Biology

MPI-0479605 is a critical tool for dissecting the role of Mps1 in the spindle assembly checkpoint (SAC). Its selective inhibition of Mps1, without confounding activity on Aurora kinases (unlike reversine), allows for precise interrogation of SAC function, chromosome segregation, and the induction of aneuploidy [3].

Cost-Effective Alternative for Basic and Translational Research

As a well-characterized preclinical tool compound with a clear and documented history, MPI-0479605 provides a cost-effective alternative to clinical-stage Mps1 inhibitors like CFI-402257 or BOS172722 for a wide range of basic and translational research applications that do not require a clinical candidate . This is particularly relevant for academic labs and early-stage biotech companies with budget constraints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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